![molecular formula C21H25N3O3S B386354 4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 305373-53-9](/img/structure/B386354.png)
4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide
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Overview
Description
Molecular Structure Analysis
In the title compound, inversion-related molecules are linked together to form a dimer by N-H⋯O and C-H⋯O hydrogen bonds, generating two R (2) (1) (6) rings and one R (2) (2) (10) ring motif . An inter-molecular C-H⋯O hydrogen bond connects the dimers to each other .Physical And Chemical Properties Analysis
The compound has a molecular weight of 399.507, a density of 1.3±0.1 g/cm3, and a boiling point of 512.5±60.0 °C at 760 mmHg . The melting point and MSDS are not available .Scientific Research Applications
Amines play a crucial role in organic chemistry, and N-heterocyclic amines are particularly valuable due to their significance in drug discovery, organic synthesis, and the preparation of bioactive compounds . Our focus here is on this intriguing compound, which combines a pyrazole ring with a sulfonamide group.
Structure: The compound’s chemical structure consists of several components:
Conclusion
This compound’s multifaceted structure opens up exciting avenues for research across various fields. Its synthesis, characterization, and applications continue to captivate chemists and scientists worldwide . 🌟
Mechanism of Action
Target of Action
The compound 4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide has been shown to interact with Ampicillin-CTX-M-15 . This interaction suggests that the compound may have a role in modulating the activity of this target, which could potentially influence various biological processes.
Mode of Action
The compound interacts with its target through a binding interaction . The binding score of the interaction was found to be -5.26 kcal/mol , indicating a strong interaction . The interaction involves various intermolecular forces, including H-bonding and interaction involving π-ring .
Result of Action
The strong binding interaction with its target suggests that it may have significant effects at the molecular level, potentially influencing the function of the target and related biological processes .
properties
IUPAC Name |
4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-15-19(20(25)24(23(15)5)17-9-7-6-8-10-17)22-28(26,27)18-13-11-16(12-14-18)21(2,3)4/h6-14,22H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAXUBOFFXAAPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide |
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